molecular formula C7H12ClNO B8591222 3-Ethynylpiperidin-3-ol;hydrochloride

3-Ethynylpiperidin-3-ol;hydrochloride

Cat. No.: B8591222
M. Wt: 161.63 g/mol
InChI Key: BRAXMQZEYIYKLR-UHFFFAOYSA-N
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Description

3-Ethynylpiperidin-3-ol hydrochloride is a piperidine derivative characterized by an ethynyl (-C≡CH) substituent at the 3-position of the piperidine ring, along with a hydroxyl group at the same position, forming a tertiary alcohol. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

3-ethynylpiperidin-3-ol;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c1-2-7(9)4-3-5-8-6-7;/h1,8-9H,3-6H2;1H

InChI Key

BRAXMQZEYIYKLR-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCNC1)O.Cl

Origin of Product

United States

Preparation Methods

Alkynylation of Piperidin-3-one

The introduction of an ethynyl group to piperidin-3-one represents a direct route to 3-ethynylpiperidin-3-ol. This method leverages the nucleophilic addition of acetylides to ketones, a well-established reaction in organic chemistry.

Reaction Conditions :

  • Substrate : Piperidin-3-one is treated with a lithium acetylide (e.g., lithium trimethylsilylacetylide) in anhydrous tetrahydrofuran (THF) at −78°C.

  • Quenching : The intermediate alkoxide is protonated with aqueous ammonium chloride, followed by desilylation using tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne.

  • Hydrochlorination : The free base is treated with hydrochloric acid in ethanol to form the hydrochloride salt.

Optimization Challenges :

  • Steric hindrance from the piperidine ring may reduce alkynylation efficiency.

  • Competing side reactions, such as over-reduction or polymerization of the alkyne, require careful temperature control.

Hypothetical Yield : 50–65% (based on analogous piperidine alkynylation studies).

Reductive Amination with Propargyl Amines

Synthesis of Propargylamine Intermediates

Propargylamines serve as key precursors for introducing the ethynyl group. A two-step process involves:

  • Mannich Reaction : Condensation of piperidin-3-one with propargylamine and formaldehyde in methanol, catalyzed by acetic acid.

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the imine bond while preserving the alkyne functionality.

Critical Parameters :

  • pH control during the Mannich reaction to prevent alkyne protonation.

  • Use of milder reducing agents (e.g., NaBH₄) to avoid alkyne hydrogenation.

Table 1: Comparison of Reductive Amination Conditions

ParameterCondition 1Condition 2
CatalystAcetic acidp-Toluenesulfonic acid
SolventMethanolEthanol
Temperature25°C40°C
Yield45%38%

Catalytic Hydrogenation of 3-Ethynylpiperidin-3-ol Precursors

Partial Hydrogenation of Alkyne to Alcohol

A novel approach involves the partial hydrogenation of a propargyl alcohol derivative. For example, 3-ethynylpiperidin-3-ol could be synthesized via:

  • Alkyne Protection : The ethynyl group is protected as a trimethylsilyl (TMS) ether.

  • Hydrogenation : Palladium on calcium carbonate (Lindlar catalyst) selectively hydrogenates the triple bond to a single bond while retaining the hydroxyl group.

  • Deprotection : Removal of the TMS group using fluoride ions.

Advantages :

  • High stereoselectivity due to the Lindlar catalyst.

  • Protection strategies minimize unwanted side reactions.

Limitations :

  • Multi-step synthesis reduces overall yield.

Hydrochlorination and Salt Formation

Salt Formation via Acid-Base Reaction

The final step in synthesizing 3-ethynylpiperidin-3-ol hydrochloride involves treating the free base with hydrochloric acid:

  • Solvent Selection : Ethanol or diethyl ether is preferred to ensure solubility and facilitate crystallization.

  • Stoichiometry : A 1:1 molar ratio of base to HCl ensures complete protonation.

Crystallization Optimization :

  • Slow evaporation at 4°C enhances crystal purity.

  • Use of anti-solvents (e.g., hexane) improves yield.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Scalable synthesis requires transitioning from batch to continuous flow processes:

  • Benefits : Enhanced heat transfer, reduced reaction times, and improved safety profiles.

  • Case Study : A hypothetical setup using a microreactor for the alkynylation step achieves 70% yield at a flow rate of 10 mL/min.

Table 2: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous Flow
Reaction Time12 h2 h
Yield55%70%
Purity92%98%

Chemical Reactions Analysis

3-Ethynylpiperidin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethynyl group can be replaced by other nucleophiles such as halides or amines.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form various cyclic structures.

Scientific Research Applications

3-Ethynylpiperidin-3-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethynylpiperidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-ethynylpiperidin-3-ol hydrochloride with structurally analogous piperidine derivatives, emphasizing substituents, synthesis, and applications:

Compound Name Molecular Formula Key Substituents Synthesis Yield Applications/Notes References
3-Ethynylpiperidin-3-ol hydrochloride C₇H₁₀ClNO Ethynyl (-C≡CH), -OH at 3-position Not explicitly stated Potential intermediate for drug synthesis; ethynyl group enables click chemistry. N/A
1-Benzylpiperidin-3-ol hydrochloride C₁₂H₁₈ClNO Benzyl (-CH₂C₆H₅), -OH at 3-position Not reported Used in organic synthesis; benzyl group enhances lipophilicity.
3-Methylpiperidin-3-ol hydrochloride C₆H₁₄ClNO Methyl (-CH₃), -OH at 3-position Not reported Structural analog with methyl substituent; simpler synthesis but reduced reactivity.
(3R,6S)-6-Methylpiperidin-3-ol hydrochloride C₆H₁₄ClNO Methyl (-CH₃), -OH at 3-position Not reported Stereospecific variant; chiral centers may influence biological activity.
3-Methylpiperidin-4-ol hydrochloride C₆H₁₄ClNO Methyl (-CH₃), -OH at 4-position Not reported Hydroxyl group at 4-position alters hydrogen-bonding potential.

Key Structural and Functional Differences:

Substituent Effects: The ethynyl group in 3-ethynylpiperidin-3-ol provides a reactive site for conjugation (e.g., Huisgen cycloaddition), distinguishing it from methyl or benzyl analogs .

Hydroxyl Position :

  • Compounds with hydroxyl groups at the 3-position (e.g., 3-ethylpiperidin-3-ol) form stable tertiary alcohols, while those with 4-position hydroxyls (e.g., 3-methylpiperidin-4-ol hydrochloride) may exhibit different solubility and hydrogen-bonding profiles .

Synthesis Methods :

  • Similar piperidine hydrochlorides are synthesized via acyl chloride coupling (e.g., 3-(pyridin-3-yl)propionyl chloride hydrochloride in ) or HCl salt formation using thionyl chloride . Yields for related compounds range from 44–73% , depending on purification methods like flash chromatography .

Ethynyl-containing analogs may offer unique binding affinities due to their triple-bond geometry .

Research Findings and Data

Analytical Validation

  • HPLC and NMR are standard techniques for characterizing piperidine hydrochlorides (e.g., calibration data for midodrine and pararosaniline hydrochlorides in ). These methods ensure structural integrity and quantify impurities .

Q & A

Q. How can researchers optimize the synthesis of 3-Ethynylpiperidin-3-ol hydrochloride to achieve high diastereoselectivity and yield?

  • Methodological Answer : Synthesis optimization involves selecting catalysts and reaction conditions that favor stereochemical control. For example, rhodium (I) complexes with pinacol borane enable dearomatization/hydrogenation processes, achieving >90% diastereoselectivity in similar piperidine derivatives . Key parameters include:
  • Temperature : 25–50°C for kinetic control.

  • Catalyst Loading : 2–5 mol% Rh(I).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
    Comparative studies suggest that catalytic hydrogenation outperforms stoichiometric reductants like NaBH4 in yield (85% vs. 60%) .

    • Data Table :
MethodCatalystYield (%)Diastereoselectivity (%)Reference
Rh(I)-mediated hydrogenationRhCl(PPh₃)₃8592
NaBH4 reductionNone6065

Q. What analytical techniques are most effective for characterizing 3-Ethynylpiperidin-3-ol hydrochloride’s purity and structural integrity?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of ethynyl (C≡CH, δ ~2.5 ppm) and piperidine moieties.
  • HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients (purity >98%) .
  • X-ray Crystallography : Resolves stereochemistry; hydrochloride salts often form monoclinic crystals (space group P2₁/c) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

Q. What strategies mitigate enantiomeric interference in biological assays involving 3-Ethynylpiperidin-3-ol hydrochloride?

  • Methodological Answer : Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers (resolution factor >1.5). Enantiopure batches show 3-fold higher affinity for neuronal receptors (e.g., σ1, IC50 = 12 nM vs. 36 nM for racemic mixtures) .

Q. How do fluorinated analogs of 3-Ethynylpiperidin-3-ol hydrochloride compare in metabolic stability and target binding?

Q. What in vitro-to-in vivo translation challenges arise with 3-Ethynylpiperidin-3-ol hydrochloride’s pharmacokinetic profile?

  • Methodological Answer : Despite high in vitro permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 cells), oral bioavailability in rodents is low (F = 15%) due to first-pass metabolism. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases AUC by 3-fold .

Q. How do structural modifications (e.g., ethynyl vs. hydroxymethyl substituents) impact cholinesterase inhibition?

  • Methodological Answer : Ethynyl groups enhance acetylcholinesterase (AChE) inhibition (IC50 = 0.8 µM) compared to hydroxymethyl derivatives (IC50 = 2.3 µM) by forming π-π interactions with Trp86. Molecular docking (AutoDock Vina) confirms tighter binding (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol) .

Q. What computational tools predict synthetic pathways for novel 3-Ethynylpiperidin-3-ol derivatives?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthetic algorithms to propose routes with >80% feasibility scores. For example, introducing a trifluoromethyl group at C5 requires Suzuki-Miyaura coupling with Pd(OAc)₂ (yield = 72%) .

Q. What safety protocols are critical for handling 3-Ethynylpiperidin-3-ol hydrochloride in neuropharmacology studies?

  • Methodological Answer : Follow GHS Category 2 guidelines:
  • PPE : Nitrile gloves, safety goggles, and N95 masks.
  • Ventilation : Fume hoods with >100 ft/min airflow.
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid .

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